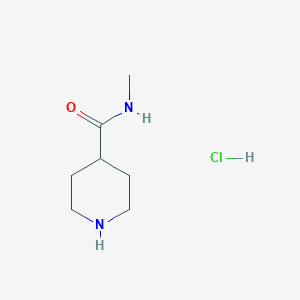

N-methylpiperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROPXJWLCJOZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496969 | |

| Record name | N-Methylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-75-9 | |

| Record name | N-Methylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpiperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-methylpiperidine-4-carboxamide hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpiperidine-4-carboxamide hydrochloride is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. This technical guide provides a detailed overview of the known chemical properties of this compound, including its synthesis, characterization, and potential biological significance.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data for the free base (N-methylpiperidine-4-carboxamide) is available, specific experimental data for the hydrochloride salt is limited in publicly accessible literature.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1903-75-9 | [1] |

| Molecular Formula | C₇H₁₅ClN₂O | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| Appearance | Solid (presumed) | General chemical knowledge |

| Purity | ≥95% | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar solvents like water and alcohols (inferred for the hydrochloride salt) | [2] |

| pKa | Not available | N/A |

| Stability | Stable under normal storage conditions. | General chemical knowledge |

Synthesis and Characterization

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound.

Characterization of the final compound would involve a suite of analytical techniques to confirm its identity and purity.

Experimental Protocols (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To determine the number and types of protons, their chemical environments, and splitting patterns.

-

13C NMR: To identify the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups, such as the amide C=O stretch, N-H bonds, and C-N bonds.

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and obtain information about its fragmentation pattern, confirming the molecular structure.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in the available literature. However, the broader class of piperidine carboxamide derivatives has been investigated for a range of therapeutic applications.

Studies have shown that piperidine carboxamides can act as:

-

Calpain inhibitors: These have potential applications in neuroprotective therapies.

-

Anti-osteoporosis agents: By targeting enzymes like cathepsin K.

-

Antimelanoma agents: Inducing senescence-like phenotypes in cancer cells.

-

Antimalarial agents: By inhibiting the Plasmodium falciparum proteasome.[3]

-

Regulators of crucial signaling pathways: Including STAT-3, NF-κB, and PI3K/Akt, which are often dysregulated in cancer.

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS).

Given the structural similarities to other biologically active piperidine derivatives, it is plausible that this compound could exhibit activity in one or more of these areas. Further research is required to elucidate its specific mechanism of action and potential therapeutic targets.

The following diagram illustrates a generalized signaling pathway that is often modulated by piperidine-containing compounds in the context of cancer therapy.

Caption: Generalized PI3K/Akt/NF-κB signaling pathway often targeted by piperidine derivatives.

Conclusion

This compound is a piperidine derivative with potential for further investigation in drug discovery and development. While specific data on its physicochemical properties and biological activity are currently limited, the known activities of related compounds suggest that it could be a valuable lead structure for developing novel therapeutics. Further experimental work is necessary to fully characterize this compound and explore its pharmacological potential.

References

- 1. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1903-69-1: N-Methylpiperidine-4-carboxamide [cymitquimica.com]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

N-methylpiperidine-4-carboxamide hydrochloride CAS number and structure.

CAS Number: 1903-75-9

Chemical Structure:

Molecular Formula: C₇H₁₅ClN₂O

This technical guide provides an overview of N-methylpiperidine-4-carboxamide hydrochloride, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and drug development. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document will focus on the fundamental chemical information and the general context of its structural class.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, the following table summarizes its basic chemical properties.

| Property | Value |

| CAS Number | 1903-75-9 |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| SMILES Representation | C1CCN(CC1C(=O)NC)C.Cl |

Synthesis and Structure

The chemical structure of this compound consists of a piperidine ring N-substituted with a methyl group, and a carboxamide functional group at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

A potential synthetic approach can be visualized through the following logical workflow:

Caption: A generalized logical workflow for the synthesis of this compound.

Potential Research Applications

Piperidine and its derivatives are common structural motifs in a wide range of biologically active compounds and approved pharmaceuticals. The N-methylpiperidine-4-carboxamide scaffold, in particular, serves as a versatile building block in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic applications, including as enzyme inhibitors and receptor modulators. However, specific biological activity, quantitative data, and the mechanism of action for this compound itself are not well-documented in the public domain.

Conclusion

This compound is a chemical compound with a well-defined structure and CAS number. While its role as a potential intermediate in organic synthesis and drug discovery is evident from its structural class, a comprehensive understanding of its biological properties and detailed experimental protocols are currently lacking in readily available scientific literature. Further research would be necessary to elucidate its pharmacological profile and potential applications.

An In-depth Technical Guide to the Synthesis of N-methylpiperidine-4-carboxamide Hydrochloride

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of N-methylpiperidine-4-carboxamide hydrochloride, a key building block for researchers, scientists, and professionals in the field of drug development. This document details several viable synthetic routes, complete with experimental protocols and quantitative data to facilitate reproducible and scalable synthesis.

Introduction

N-methylpiperidine-4-carboxamide and its hydrochloride salt are important intermediates in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and functionalization at the 4-position with a carboxamide group, coupled with N-methylation, provides a versatile handle for further chemical modification. This guide explores the most common and effective methods for the synthesis of this compound, starting from readily available precursors.

Synthesis Pathways

Three primary synthetic routes have been identified for the preparation of this compound. These pathways are:

-

Route 1: Amidation of N-methylpiperidine-4-carboxylic acid. This is a direct approach involving the conversion of the carboxylic acid functionality to a primary amide.

-

Route 2: N-methylation of Isonipecotamide. This pathway utilizes the commercially available isonipecotamide and introduces the N-methyl group in a subsequent step.

-

Route 3: Aminolysis of N-methylpiperidine-4-carboxylic acid methyl ester. This route involves the initial preparation of the methyl ester of N-methylpiperidine-4-carboxylic acid, followed by its conversion to the target amide.

The following sections provide detailed descriptions of each of these synthetic pathways.

Route 1: Synthesis from N-methylpiperidine-4-carboxylic acid

This synthetic route is a straightforward approach that begins with the commercially available N-methylpiperidine-4-carboxylic acid. The key transformation is the amidation of the carboxylic acid. This can be achieved through several methods, including activation of the carboxylic acid followed by reaction with an ammonia source, or through catalyzed direct amidation.

Experimental Protocol: Amidation using a Coupling Agent (EDC/HOBt)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

-

Reaction Setup: To a solution of N-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amidation: Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2.0 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified N-methylpiperidine-4-carboxamide in a suitable solvent such as diethyl ether or ethyl acetate and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Quantitative Data

| Parameter | Value |

| Starting Material | N-methylpiperidine-4-carboxylic acid |

| Key Reagents | EDC, HOBt, Ammonia |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-90% |

Logical Workflow for Route 1

Caption: Workflow for the synthesis via amidation of N-methylpiperidine-4-carboxylic acid.

Route 2: Synthesis from Isonipecotamide

This approach begins with isonipecotamide (piperidine-4-carboxamide) and involves the N-methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.

Experimental Protocol: Eschweiler-Clarke N-methylation

-

Reaction Setup: To a flask containing isonipecotamide (1.0 eq), add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully make the reaction mixture basic (pH > 10) by the addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine-4-carboxamide. Further purification can be achieved by column chromatography or crystallization.

-

Salt Formation: Dissolve the purified product in a suitable solvent and treat with a solution of hydrogen chloride to precipitate the hydrochloride salt.

Quantitative Data

| Parameter | Value |

| Starting Material | Isonipecotamide |

| Key Reagents | Formaldehyde, Formic Acid |

| Solvent | Water (from aqueous formaldehyde) |

| Reaction Temperature | 100 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-95% |

Signaling Pathway for Route 2

Caption: Reaction pathway for the N-methylation of isonipecotamide.

Route 3: Synthesis from N-methylpiperidine-4-carboxylic acid methyl ester

This two-step route first involves the synthesis of N-methylpiperidine-4-carboxylic acid methyl ester, which is then converted to the target amide. The ester can be prepared by the N-methylation of methyl isonipecotate.

Experimental Protocol: Synthesis of N-methylpiperidine-4-carboxylic acid methyl ester

-

Reaction Setup: To a stirred solution of methyl 4-piperidinecarboxylate (1.0 eq) in methanol, add formic acid (1.7 eq) and a 40% aqueous solution of formaldehyde (5.0 eq).[1]

-

Reaction Conditions: Heat the reaction mixture to reflux for 3 hours.[1]

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water, basify with sodium bicarbonate solution, and extract with dichloromethane.[1]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude methyl N-methyl-4-piperidinecarboxylate.[1]

Experimental Protocol: Aminolysis of the Methyl Ester

-

Reaction Setup: Dissolve the crude N-methylpiperidine-4-carboxylic acid methyl ester in a saturated solution of ammonia in methanol.

-

Reaction Conditions: Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification and Salt Formation: The resulting crude N-methylpiperidine-4-carboxamide can be purified and converted to its hydrochloride salt as described in the previous routes.

Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield |

| Esterification | Methyl 4-piperidinecarboxylate | Formaldehyde, Formic Acid | Methanol | Reflux | 3 h | ~91%[1] |

| Aminolysis | N-methylpiperidine-4-carboxylic acid methyl ester | Ammonia | Methanol | RT | 24-48 h | 70-90% |

Experimental Workflow for Route 3

Caption: Workflow for the synthesis starting from methyl 4-piperidinecarboxylate.

Conclusion

This guide has outlined three robust and efficient synthetic pathways for the preparation of this compound. The choice of a particular route may depend on the availability of starting materials, desired scale of the synthesis, and the specific equipment and reagents available in the laboratory. All three routes offer high yields and utilize well-established chemical transformations, providing reliable methods for accessing this important synthetic intermediate. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs.

References

N-methylpiperidine-4-carboxamide hydrochloride molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a generalized experimental framework for the preliminary assessment of N-methylpiperidine-4-carboxamide hydrochloride. This document is intended to serve as a foundational resource for researchers interested in exploring the potential applications of this compound in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a piperidine derivative with potential utility as a scaffold or building block in the synthesis of more complex, biologically active molecules. The hydrochloride salt form generally confers improved solubility in aqueous media, a desirable characteristic for biological assays.

| Property | Value |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

Synthetic Workflow Overview

The synthesis of this compound can be conceptualized as a multi-step process. A generalized workflow, starting from a commercially available piperidine derivative, is outlined below. This diagram illustrates a common synthetic logic for the elaboration of such scaffolds.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols: A Framework for Biological Evaluation

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds known to exhibit a range of biological activities, including enzyme inhibition. The following protocols are provided as a representative framework for an initial biological screening campaign.

General Enzyme Inhibition Assay (e.g., Kinase or Transferase)

This protocol describes a generalized method to assess the inhibitory potential of this compound against a target enzyme. This is a common starting point in early-stage drug discovery.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selected enzyme.

Materials:

-

Target enzyme (e.g., a specific kinase or transferase)

-

Substrate for the target enzyme (e.g., a peptide or small molecule)

-

Cofactor, if required (e.g., ATP for kinases)

-

Assay buffer (specific to the enzyme)

-

This compound (test compound)

-

Positive control inhibitor

-

Detection reagent (e.g., luminescence- or fluorescence-based)

-

Multi-well assay plates (e.g., 96- or 384-well)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Reaction Mixture Preparation: In each well of the assay plate, combine the assay buffer, target enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add the substrate and any necessary cofactors to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the enzyme activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

The logical flow of this experimental design is depicted in the following diagram.

Caption: Workflow for a typical enzyme inhibition screening assay.

Potential Signaling Pathway Context

Given that piperidine carboxamides have been identified as inhibitors of specific enzymes, such as the proteasome in Plasmodium falciparum and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a hypothetical signaling pathway diagram can be constructed to illustrate where such a compound might act. The following diagram shows a simplified representation of a generic signaling cascade that is modulated by an enzyme, which could be the target of an inhibitor like this compound.

Caption: Hypothetical modulation of a signaling pathway by an enzyme inhibitor.

This guide provides foundational information and a starting point for the investigation of this compound. Further research is necessary to elucidate its specific biological activities and potential therapeutic applications.

Solubility and stability of N-methylpiperidine-4-carboxamide hydrochloride in different solvents.

An In-depth Technical Guide to the Solubility and Stability of N-methylpiperidine-4-carboxamide Hydrochloride

Disclaimer: Publicly available experimental data on the specific solubility and stability of this compound is limited. This guide provides a framework based on the general properties of related chemical structures and outlines the standard experimental protocols required to determine these crucial parameters for research and drug development purposes.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring, a common scaffold in medicinal chemistry. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and potential bioavailability. Understanding these characteristics is a prerequisite for any substantive research or development application. This technical guide outlines the theoretical considerations and practical experimental workflows for comprehensively profiling the solubility and stability of this compound.

Solubility Profile

The solubility of an active compound is a determinant of its dissolution rate and bioavailability. As the hydrochloride salt of a basic compound, N-methylpiperidine-4-carboxamide is expected to exhibit enhanced solubility in aqueous and polar protic solvents compared to its free base form. The presence of the protonated amine and the polar carboxamide group allows for favorable hydrogen bonding interactions.[1]

Predicted Solubility Characteristics

Based on its structure as a hydrochloride salt, the compound is anticipated to be:

-

Highly Soluble in polar protic solvents like water, methanol, and ethanol.[1]

-

Sparingly Soluble to Insoluble in non-polar aprotic solvents such as hexane, toluene, and diethyl ether.

-

Moderately Soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane (DCM), though solubility may be limited.

Quantitative Solubility Data

Quantitative experimental data is essential for accurate formulation and development. The following table provides a template for recording experimentally determined solubility values in common laboratory solvents at ambient temperature.

Table 1: Experimental Solubility of this compound

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|

| Polar Protic | Water | Data to be determined | Data to be determined | |

| Methanol (MeOH) | Data to be determined | Data to be determined | ||

| Ethanol (EtOH) | Data to be determined | Data to be determined | ||

| Polar Aprotic | Acetonitrile (ACN) | Data to be determined | Data to be determined | |

| Acetone | Data to be determined | Data to be determined | ||

| Dichloromethane (DCM) | Data to be determined | Data to be determined | ||

| Non-Polar | Toluene | Data to be determined | Data to be determined |

| | Hexane | Data to be determined | Data to be determined | |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes), to separate the undissolved solid from the saturated supernatant.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2][3]

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. This value represents the equilibrium solubility.

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility profile of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to identify conditions that may lead to degradation, informing storage requirements and predicting shelf-life. As a hydrochloride salt, the compound is generally stable under normal conditions.[4] However, its amide functionality could be susceptible to hydrolysis under strong acidic or basic conditions, and like many organic molecules, it may be sensitive to oxidation and photodegradation.

Potential Degradation Pathways

-

Hydrolysis: The amide bond may undergo hydrolysis to form 1-methylpiperidine-4-carboxylic acid and methylamine. This is typically accelerated by strong acids or bases and elevated temperatures.

-

Oxidation: The piperidine ring or other parts of the molecule could be susceptible to oxidative degradation in the presence of oxidizing agents.

-

Photodegradation: Exposure to high-intensity light, particularly UV radiation, can sometimes induce degradation in organic molecules.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to intentionally degrade the compound under more aggressive conditions than those expected during storage. This helps to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Table 2: Forced Degradation Study Design and Data Template

| Stress Condition | Reagent / Condition | Time (hours) | Temperature (°C) | % Degradation | Degradants Formed (e.g., RRT) |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | To be determined | 60 | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH | To be determined | 60 | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂ | To be determined | 25 | Data to be determined | Data to be determined |

| Thermal | Dry Heat | To be determined | 80 | Data to be determined | Data to be determined |

| Photolytic | High-Intensity Light/UV | To be determined | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH (to achieve a final acid/base concentration of 0.1 M). Heat in a water bath.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

-

Thermal: Store the solid compound and the stock solution in an oven at a controlled high temperature.

-

Photolytic: Expose the solid compound and the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Point Sampling: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and quantify major degradation products.

Workflow for Stability Assessment

This diagram illustrates the process for conducting a forced degradation study.

References

- 1. Buy 1-methylpiperidine-4-carboxylic Acid Hydrochloride | 71985-80-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Safety and Handling of N-methylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling precautions for N-methylpiperidine-4-carboxamide hydrochloride, a compound of interest in pharmaceutical research and development. The following sections outline its potential hazards, recommended handling procedures, and emergency responses, based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified are skin and eye irritation, and it may cause an allergic skin reaction.[1][2] Below is a summary of its GHS classification.

Table 1: GHS Hazard Classification

| Hazard Class | Category | GHS Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation.[2] |

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClN₂O | PubChem[1] |

| Molecular Weight | 178.66 g/mol | PubChem[1] |

| IUPAC Name | 4-methylpiperidine-4-carboxamide;hydrochloride | PubChem[1] |

| CAS Number | 1257301-28-2 | European Chemicals Agency (ECHA)[1] |

Note: Further data on properties such as melting point, boiling point, and solubility were not available in the searched resources.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring laboratory safety.

Experimental Protocol: General Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[3]

-

Personal Protective Equipment:

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.[3]

-

Dust and Aerosol Formation: Avoid creating dust. If dust is generated, ensure adequate ventilation and use appropriate respiratory protection if necessary (e.g., N95 or P1 dust masks).[3]

Logical Workflow for Safe Handling

Caption: Safe handling workflow for this compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3] |

Fire-Fighting Measures and Stability

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Stability and Reactivity:

-

The compound is stable under recommended storage conditions.[3]

-

Materials to Avoid: Strong oxidizing agents, Strong acids.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

Accidental Release Measures

Small Spill:

-

Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[3]

Large Spill:

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.[3]

-

Sweep up and shovel into suitable containers for disposal according to local regulations.[3]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Toxicological Information

Detailed quantitative toxicological data for this compound is limited in the publicly available literature.

Table 4: Summary of Toxicological Data

| Toxicity Endpoint | Data |

| Acute Toxicity | No data available.[3] |

| Chronic Toxicity | No data available.[3] |

| Carcinogenic Effects | No data available.[3] |

| Mutagenic Effects | No data available.[3] |

| Reproductive Toxicity | No data available.[3] |

| Teratogenic Effects | No data available.[3] |

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][3]

-

Skin: May cause skin irritation and potentially an allergic skin reaction.[1][2]

-

Ingestion: May be harmful if swallowed.[3]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and professional judgment. Always consult the specific SDS for the material before use and handle all chemicals with caution.

References

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of N-methylpiperidine-4-carboxamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methylpiperidine-4-carboxamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its synthesis involves a two-step process commencing with the formation of the amide bond, followed by conversion to its hydrochloride salt to enhance stability and solubility. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Overall Reaction Scheme:

The synthesis proceeds in two main stages:

-

Amide Formation: The aminolysis of a piperidine-4-carboxylate ester with methylamine to yield N-methylpiperidine-4-carboxamide.

-

Salt Formation: The subsequent reaction of the free base with hydrochloric acid to produce the final hydrochloride salt.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of N-methylpiperidine-4-carboxamide (Free Base)

This procedure outlines the aminolysis of methyl piperidine-4-carboxylate with methylamine.

Materials:

-

Methyl piperidine-4-carboxylate

-

Methylamine solution (e.g., 40% in methanol or 2.0 M in THF)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl piperidine-4-carboxylate (1.0 eq).

-

Add a solution of methylamine in methanol or THF (3.0-5.0 eq). The use of a significant excess of methylamine helps to drive the reaction to completion.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Part 2: Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

-

N-methylpiperidine-4-carboxamide (from Part 1)

-

Anhydrous diethyl ether or ethanol

-

Hydrochloric acid solution (e.g., 2.0 M in diethyl ether or anhydrous HCl gas)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the purified N-methylpiperidine-4-carboxamide (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethanol in a flask with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 eq) dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

A white precipitate of this compound should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Dry the product under vacuum to obtain the final this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value | Reference/Note |

| Starting Material (Step 1) | Methyl piperidine-4-carboxylate | Commercially available |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | |

| Reagent (Step 1) | Methylamine | Solution in Methanol or THF |

| Molar Ratio (Amine:Ester) | 3:1 to 5:1 | |

| Intermediate | N-methylpiperidine-4-carboxamide | |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Expected Yield (Step 1) | 70-90% | Based on similar amidations |

| Reagent (Step 2) | Hydrochloric Acid | Solution in organic solvent |

| Molar Ratio (HCl:Amine) | 1.05:1 | |

| Final Product | N-methylpiperidine-4-carboxamide HCl | |

| Molecular Formula | C₇H₁₅ClN₂O | |

| Molecular Weight | 178.66 g/mol | |

| Expected Yield (Step 2) | >95% | Typically quantitative |

| Purity (Final Product) | >98% | As determined by HPLC/NMR |

| Characterization | Melting Point, ¹H NMR, ¹³C NMR, IR, MS | To be determined experimentally |

Signaling Pathways and Logical Relationships

The logical relationship of the synthesis is a sequential two-step process.

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols for the Characterization and Quantification of N-methylpiperidine-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methylpiperidine-4-carboxamide is a key structural motif and intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive characterization and accurate quantification of N-methylpiperidine-4-carboxamide, ensuring reliable and reproducible results in a research and development setting. The protocols outlined below utilize common analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, and High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-methylpiperidine-4-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of the N-methylpiperidine-4-carboxamide sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further elucidate the structure and assign signals.

Data Processing:

-

Process the raw data using appropriate NMR software.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts (δ) in ppm relative to the internal standard.

Expected NMR Data

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for N-methylpiperidine-4-carboxamide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 - 2.8 (singlet) | ~35 - 40 |

| Piperidine H2, H6 (axial) | ~2.0 - 2.5 (multiplet) | ~50 - 55 |

| Piperidine H2, H6 (equatorial) | ~2.8 - 3.2 (multiplet) | ~50 - 55 |

| Piperidine H3, H5 (axial) | ~1.5 - 1.9 (multiplet) | ~28 - 33 |

| Piperidine H3, H5 (equatorial) | ~1.8 - 2.2 (multiplet) | ~28 - 33 |

| Piperidine H4 | ~2.2 - 2.7 (multiplet) | ~40 - 45 |

| C=O | - | ~175 - 180 |

| Amide N-CH₃ | ~2.7 - 3.0 (doublet, coupled to NH) | ~25 - 30 |

| Amide NH | ~6.0 - 8.0 (broad singlet or quartet) | - |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Visualization of NMR Analysis Workflow

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like N-methylpiperidine-4-carboxamide.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (for low UV absorbance) or use of a CAD is recommended for better sensitivity as the compound lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

Gradient Elution: A typical gradient could be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

Sample and Standard Preparation:

-

Stock Solution: Prepare a stock solution of N-methylpiperidine-4-carboxamide in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample and dissolve it in the initial mobile phase to a known volume to achieve a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Quantify the amount of N-methylpiperidine-4-carboxamide in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for a validated HPLC method. Actual performance may vary based on the specific instrumentation and conditions used.

Table 2: Hypothetical HPLC Method Validation Parameters

| Parameter | Expected Value |

| Retention Time | 5 - 10 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Visualization of HPLC Analysis Workflow

References

Experimental procedure for N-acylation of piperidine derivatives.

Application Notes: N-Acylation of Piperidine Derivatives

Introduction The N-acylation of piperidine derivatives is a fundamental and widely utilized transformation in medicinal chemistry and drug development. The introduction of an acyl group to the piperidine nitrogen atom allows for the synthesis of a diverse array of amides, which are key structural motifs in numerous biologically active compounds and FDA-approved drugs.[1][2] This modification can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its target binding affinity and pharmacokinetic profile. These protocols outline robust methods for the N-acylation of piperidine scaffolds using common acylating agents.

Reaction Fundamentals The N-acylation of a piperidine derivative proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine's secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to form the stable amide bond.[3][4] When a carboxylic acid is used as the acylating agent, a coupling reagent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3][5]

Experimental Protocols

Three common and effective methods for the N-acylation of piperidine derivatives are detailed below.

Protocol 1: Acylation using an Acyl Chloride

This protocol is suitable for the reaction of a piperidine derivative with a reactive acyl chloride. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.[3]

Materials:

-

Piperidine derivative (1.0 eq)

-

Acyl chloride (e.g., benzoyl chloride) (1.1 - 1.2 eq)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or other aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in anhydrous DCM.

-

Add the tertiary amine base (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][3]

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated piperidine.[2]

Protocol 2: Acylation using an Acid Anhydride

This method is effective for acylation with common anhydrides like acetic anhydride. The reaction can often be performed under neat conditions or in a suitable solvent.

Materials:

-

Piperidine derivative (1.0 eq)

-

Acid anhydride (e.g., acetic anhydride) (1.2 eq)

-

Pyridine or Dichloromethane (DCM) (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other organic solvent for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the piperidine derivative (1.0 eq) in a minimal amount of solvent (e.g., DCM or pyridine), or prepare to run the reaction neat.[3]

-

Add the acid anhydride (1.2 eq) to the solution.[3]

-

Stir the mixture at room temperature. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and cautiously add water to quench the excess anhydride.

-

Dilute with an organic solvent like ethyl acetate and carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct.[3]

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 3: Amide Coupling with a Carboxylic Acid

This protocol utilizes peptide coupling reagents to form an amide bond between a piperidine derivative and a carboxylic acid. This is a very common and versatile method, particularly in drug discovery.[1]

Materials:

-

Piperidine derivative (1.1 eq)

-

Carboxylic acid (1.0 eq)

-

Coupling Agent (e.g., HATU, EDC, DCC) (1.1 - 1.2 eq)[6]

-

Additive (e.g., HOBt, DMAP) (optional, but often used with EDC/DCC)[5][6]

-

Non-nucleophilic base (e.g., DIPEA, TEA) (2.0 - 3.0 eq)[6]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Water, Brine, and an extraction solvent (e.g., Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using HATU as an example):

-

In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[6]

-

Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

-

Add the piperidine derivative (1.1 eq) to the activated mixture.[6]

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[6]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase with water (to remove DMF) and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel.[5][6]

Data Presentation

The following table summarizes typical reaction parameters for the N-acylation protocols described. Yields are highly dependent on the specific substrates used.

| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Acid Anhydride | Protocol 3: Carboxylic Acid + HATU |

| Piperidine Derivative (eq) | 1.0 | 1.0 | 1.1 |

| Acylating Agent (eq) | 1.1 - 1.2 | 1.2 | 1.0 (Carboxylic Acid) |

| Coupling Agent (eq) | N/A | N/A | 1.1 (HATU) |

| Base (eq) | 1.5 (TEA or DIPEA) | N/A (or Pyridine as solvent) | 2.0 - 3.0 (DIPEA) |

| Solvent | DCM | Neat or DCM/Pyridine | DMF or DCM |

| Temperature | 0 °C to Room Temp. | Room Temp. | Room Temp. |

| Reaction Time | 2 - 16 hours[2] | 0.5 - 4 hours | 1 - 12 hours[6] |

| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |

Visualization of Experimental Workflow

The general workflow for the N-acylation of piperidine derivatives can be visualized as a sequence of steps from reaction setup to final product characterization.

Caption: General workflow for the N-acylation of piperidine derivatives.[2]

References

Application Notes and Protocols for HPLC Method Development of Piperidine-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine, a saturated heterocycle, is a fundamental structural motif present in a wide range of natural alkaloids and synthetic pharmaceutical compounds.[1][2] Its prevalence as a key pharmacophore in drugs targeting diverse conditions necessitates robust and reliable analytical methods for quantification and purity assessment throughout the drug discovery, development, and quality control processes.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of these compounds.[1][3]

This document provides detailed application notes and protocols for developing HPLC methods for two main classes of piperidine-containing compounds: those with a native chromophore suitable for direct UV detection, and those lacking a chromophore, which require a pre-column derivatization step to become UV-active.[1] Additionally, a protocol for the chiral separation of piperidine enantiomers is presented.

General Principles of Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for piperidine-based compounds.[1] In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase, typically a C18 column. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier.[1] For highly polar piperidine compounds that show poor retention in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative.[4][5][6]

A significant challenge in the analysis of piperidine-containing compounds is their basic nature, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[7] This can often be mitigated by using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the piperidine nitrogen, or by using specialized columns with low silanol activity or embedded polar groups.[7][8]

Experimental Workflows

The following diagrams illustrate the general workflows for the HPLC analysis of piperidine-based compounds.

Caption: General workflow for direct HPLC analysis.

Caption: Workflow including a derivatization step.

Caption: Workflow for chiral separation.

Protocol 1: RP-HPLC Analysis of Piperidine Compounds with a Native Chromophore

This protocol is suitable for piperidine derivatives that possess a chromophore, allowing for direct UV detection. An example is the analysis of piperine from a nanoemulsion.

Experimental Protocol

Objective: To determine the concentration of a piperidine-containing compound with a native chromophore in a sample matrix.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Materials:

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Methanol (HPLC grade).

-

Formic acid or Trifluoroacetic acid (optional, for peak shape improvement).

-

Sample containing the piperidine derivative.

-

Reference standard of the piperidine derivative.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1. For example, a mixture of acetonitrile and water. The addition of a small percentage of formic acid (e.g., 0.1%) can improve peak shape for basic compounds.

-

Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: A generalized procedure is to dilute the sample in a suitable solvent to a theoretical final concentration within the calibration range.[1] For instance, dilute a 400 µL aliquot of a piperine nanoemulsion in a 20 mL volumetric flask with methanol.[1] After shaking to ensure complete extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

-

HPLC Analysis: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the calibration standards, followed by the sample preparations.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the piperidine compound in the sample from the calibration curve.

Quantitative Data Summary

Table 1: Chromatographic Conditions for Piperidine Compounds with Native Chromophore

| Parameter | Condition |

|---|---|

| HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Based on the absorbance maximum of the analyte |

| Injection Volume | 10-20 µL |

| Column Temperature | 30°C |

Table 2: Method Validation Parameters for a Piperine Assay [1]

| Parameter | Value |

|---|---|

| Linearity Range | 5 - 50 µg/mL |

| Correlation Coefficient (r) | 0.9999 |

| Accuracy (% Recovery) | 101.3% |

| Precision (Repeatability, %RSD) | 0.38% |

| Limit of Detection (LOD) | 0.015 µg/mL |

| Limit of Quantification (LOQ) | 0.044 µg/mL |

Protocol 2: RP-HPLC Analysis of Piperidine via Pre-Column Derivatization

Simple piperidine and some of its derivatives lack a suitable chromophore for UV detection.[1] A sensitive and accurate RP-HPLC method involves pre-column derivatization to introduce a UV-active moiety.[1] 4-toluenesulfonyl chloride (tosyl chloride) and benzoyl chloride are common derivatizing reagents.[1][9]

Experimental Protocol

Objective: To quantify a non-chromophoric piperidine compound by HPLC after pre-column derivatization.

Instrumentation:

-

HPLC system as described in Protocol 1.

-

Heating block or water bath for the derivatization reaction.

Materials:

-

C18 reverse-phase column (e.g., Inertsil C18, 250 x 4.6 mm).[1][10]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Derivatizing Reagent: 4-Toluene Sulfonyl Chloride[1][10] or Benzoyl Chloride.[9]

-

Piperidine Reference Standard.

-

A suitable base (e.g., Sodium Bicarbonate).[1]

-

Bulk Drug Sample.[1]

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as detailed in Table 3.

-

Standard Stock Solution Preparation: Prepare a stock solution of the piperidine reference standard in a suitable solvent.[1]

-

Sample and Standard Derivatization (Generalized):

-

To an aliquot of the standard or sample solution in a vial, add an excess of the derivatizing reagent solution (e.g., 4-toluenesulfonyl chloride in acetonitrile).[1]

-

Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the acid byproduct.[1]

-

Heat the mixture for a specific time and temperature to complete the reaction (optimization may be required).

-

After cooling, the solution may be directly injected or further diluted with the mobile phase.

-

-

HPLC Analysis: Set up the HPLC system according to the conditions in Table 3. Inject the derivatized standards and samples.

-

Data Analysis: Perform quantification as described in Protocol 1.

Quantitative Data Summary

Table 3: Chromatographic Conditions for Derivatized Piperidine [1][10]

| Parameter | Condition |

|---|---|

| Derivatizing Reagent | 4-Toluene Sulfonyl Chloride |

| HPLC Column | Inertsil C18 (250 x 4.6 mm) |

| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~230 nm (for tosyl derivatives) |

| Injection Volume | Not Specified |

| Column Temperature | 30°C |

Table 4: Method Validation Parameters for Derivatized Piperidine [1][10]

| Parameter | Value |

|---|---|

| Linearity Range | 0.44 - 53.33 µg/mL |

| Correlation Coefficient (R²) | 0.9996 |

| Accuracy (% Recovery) | 101.82% |

| Precision (%RSD) | 0.6% |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.44 µg/mL |

Protocol 3: Chiral HPLC Separation of Piperidine Enantiomers

The separation of enantiomers is crucial in pharmaceutical development, as different enantiomers can have distinct pharmacological activities. Chiral HPLC is a powerful technique for this purpose.[11] This often involves the use of a chiral stationary phase (CSP). For piperidine compounds lacking a chromophore, pre-column derivatization with a reagent like para-toluene sulfonyl chloride (PTSC) can be employed to introduce a chromophore before chiral separation.[12]

Experimental Protocol

Objective: To determine the enantiomeric excess of a chiral piperidine compound.

Instrumentation:

-

HPLC system as described in Protocol 1.

Materials:

-

Chiral HPLC Column (e.g., Chiralpak AD-H).[12]

-

Ethanol (HPLC grade).

-

Diethyl amine.

-

Reference standards for both enantiomers (if available) or the racemic mixture.

-

Sample containing the chiral piperidine compound.

-

(Optional) Derivatizing reagent if the analyte is non-chromophoric.

Procedure:

-

(Optional) Derivatization: If the piperidine enantiomers are non-chromophoric, perform a pre-column derivatization as described in Protocol 2.

-

Mobile Phase Preparation: Prepare the mobile phase as specified in Table 5.

-

Standard and Sample Preparation: Dissolve the reference standard (racemate or individual enantiomers) and the sample in the mobile phase or a suitable solvent. Filter through a 0.45 µm syringe filter.

-

Chiral HPLC Analysis: Set up the HPLC system with the chiral column and mobile phase. Equilibrate the column until a stable baseline is achieved. Inject the racemic standard to confirm the separation of the two enantiomers. Subsequently, inject the individual enantiomer standards (if available) to identify the elution order, and finally, inject the sample.

-

Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Quantitative Data Summary

Table 5: Chromatographic Conditions for Chiral Separation of Derivatized Piperidin-3-amine Enantiomers [12]

| Parameter | Condition |

|---|---|

| Derivatizing Reagent | para-Toluene Sulphonyl Chloride (PTSC) |

| HPLC Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethyl amine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 228 nm |

| Resolution between enantiomers | > 4.0 |

Conclusion

The protocols and data presented provide a comprehensive guide for the development of HPLC methods for the analysis of piperidine-based compounds. The choice of method, including the need for derivatization and the selection of chromatographic conditions, will depend on the specific properties of the analyte and the objectives of the analysis. Method validation according to ICH guidelines is essential to ensure the reliability of the results.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Which column for basic analytes - Chromatography Forum [chromforum.org]

- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride [pubmed.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-methylpiperidine-4-carboxamide in Enzyme Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the N-methylpiperidine-4-carboxamide scaffold in the design and synthesis of potent enzyme inhibitors. This versatile chemical moiety serves as a foundational structure for a diverse range of inhibitors targeting enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and bacterial infections.

Introduction

The N-methylpiperidine-4-carboxamide core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. Its structural features allow for facile modification and the introduction of various pharmacophoric elements, enabling the optimization of potency and selectivity against a wide array of enzymatic targets. This document will explore the application of this scaffold in the development of inhibitors for several key enzymes, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various enzyme inhibitors synthesized using the N-methylpiperidine-4-carboxamide scaffold or its close derivatives.

| Target Enzyme | Inhibitor | IC50 Value |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Compound 8a | 36 nM[1] |

| DNA Gyrase (Supercoiling) | 844-TFM | 1.5 µM[2] |

| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | LEI-401 | 72 nM |

| Secretory Glutaminyl Cyclase (sQC) | Cpd-41 | 34 µM[3] |

| Acetylcholinesterase (AChE) | Compound 28 | 0.41 ± 1.25 µM |

| Farnesyltransferase (FTase) | (+)-8 | 1.9 nM |

Signaling Pathways and Mechanisms of Inhibition

Understanding the signaling pathways in which the target enzymes operate is crucial for elucidating the mechanism of action of the inhibitors. The following diagrams illustrate these pathways and the points of inhibition.

Caption: PARP-1 signaling in DNA damage repair and its inhibition.

Caption: Bacterial DNA replication and the role of DNA gyrase.

Caption: Biosynthesis of endocannabinoids via the NAPE-PLD pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative inhibitors and the corresponding enzyme inhibition assays.

Synthesis of a Generic N-methylpiperidine-4-carboxamide Based Inhibitor

The following is a general procedure for the amide coupling reaction to synthesize N-methylpiperidine-4-carboxamide derivatives. Specific reaction conditions may vary depending on the nature of the R group.

Caption: General workflow for the synthesis of N-methylpiperidine-4-carboxamide derivatives.

Protocol:

-

Materials: N-methylpiperidine-4-carboxylic acid, desired amine (R-NH2), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure: a. To a solution of N-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add the desired amine (R-NH2) (1.0 eq) to the reaction mixture. d. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC. e. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). f. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-methylpiperidine-4-carboxamide derivative. i. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the in vitro potency of N-methylpiperidine-4-carboxamide derivatives against PARP-1.

Caption: Workflow for the in vitro PARP-1 chemiluminescent assay.

Protocol:

-

Materials: 96-well white plates, Histone H4, Bovine Serum Albumin (BSA), Recombinant human PARP-1 enzyme, NAD+, N-methylpiperidine-4-carboxamide derivative (inhibitor), Anti-PAR antibody, HRP-conjugated secondary antibody, Chemiluminescent substrate, Wash buffer (PBS-T), Assay buffer.

-

Procedure: a. Coat the wells of a 96-well plate with Histone H4 overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the wells with BSA solution for 1 hour at room temperature. d. Wash the plate three times with wash buffer. e. Prepare serial dilutions of the N-methylpiperidine-4-carboxamide derivative in assay buffer. f. Add the inhibitor dilutions to the wells. Include a positive control (e.g., Olaparib) and a no-inhibitor control. g. Add a mixture of PARP-1 enzyme and NAD+ to all wells to initiate the reaction. h. Incubate the plate at room temperature for 1 hour. i. Wash the plate three times with wash buffer. j. Add anti-PAR antibody to each well and incubate for 1 hour at room temperature. k. Wash the plate three times with wash buffer. l. Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. m. Wash the plate five times with wash buffer. n. Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader. o. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of compounds to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Materials: Relaxed pBR322 plasmid DNA, E. coli DNA gyrase, Assay buffer (containing ATP), N-methylpiperidine-4-carboxamide derivative (inhibitor), Agarose, Ethidium bromide, Gel loading buffer, Electrophoresis apparatus.

-